molecular formula C23H26O2 B13986912 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one CAS No. 6322-24-3

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one

Cat. No.: B13986912
CAS No.: 6322-24-3
M. Wt: 334.4 g/mol
InChI Key: XAYKGPNIVWPWTC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one typically involves the reaction of 5-Nonanone and Benzil under specific conditions . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the cyclopentene ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where one of the substituents on the cyclopentene ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the diphenyl and dipropyl groups contribute to its hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6322-24-3

Molecular Formula

C23H26O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-hydroxy-3,4-diphenyl-2,5-dipropylcyclopent-2-en-1-one

InChI

InChI=1S/C23H26O2/c1-3-11-19-21(17-13-7-5-8-14-17)23(25,18-15-9-6-10-16-18)20(12-4-2)22(19)24/h5-10,13-16,20,25H,3-4,11-12H2,1-2H3

InChI Key

XAYKGPNIVWPWTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CCC

Origin of Product

United States

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